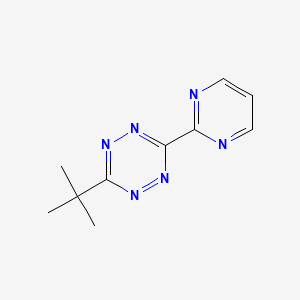
3-(tert-Butyl)-6-(pyrimidin-2-yl)-1,2,4,5-tetrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butyl)-6-(pyrimidin-2-yl)-1,2,4,5-tetrazine is a heterocyclic compound that features a tetrazine ring substituted with a tert-butyl group and a pyrimidin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-6-(pyrimidin-2-yl)-1,2,4,5-tetrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl hydrazine with pyrimidine-2-carboxylic acid derivatives, followed by cyclization with a suitable reagent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to form the tetrazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)-6-(pyrimidin-2-yl)-1,2,4,5-tetrazine can undergo various chemical reactions, including:
Oxidation: The tetrazine ring can be oxidized to form corresponding oxides.
Reduction: Reduction of the tetrazine ring can yield hydrazine derivatives.
Substitution: The tert-butyl and pyrimidin-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazine oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
3-(tert-Butyl)-6-(pyrimidin-2-yl)-1,2,4,5-tetrazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)-6-(pyrimidin-2-yl)-1,2,4,5-tetrazine involves its interaction with molecular targets such as enzymes and receptors. The tetrazine ring can participate in redox reactions, while the pyrimidin-2-yl group can engage in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butyl)-6-(pyridin-2-yl)-1,2,4,5-tetrazine
- 3-(tert-Butyl)-6-(pyrimidin-4-yl)-1,2,4,5-tetrazine
- 3-(tert-Butyl)-6-(pyridin-4-yl)-1,2,4,5-tetrazine
Uniqueness
3-(tert-Butyl)-6-(pyrimidin-2-yl)-1,2,4,5-tetrazine is unique due to the specific positioning of the pyrimidin-2-yl group, which can influence its electronic properties and reactivity. This compound’s unique structure allows for specific interactions with biological targets, making it a valuable molecule for research and development in various scientific fields.
Properties
Molecular Formula |
C10H12N6 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
3-tert-butyl-6-pyrimidin-2-yl-1,2,4,5-tetrazine |
InChI |
InChI=1S/C10H12N6/c1-10(2,3)9-15-13-8(14-16-9)7-11-5-4-6-12-7/h4-6H,1-3H3 |
InChI Key |
CNGHDCBSUCNRMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(N=N1)C2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















